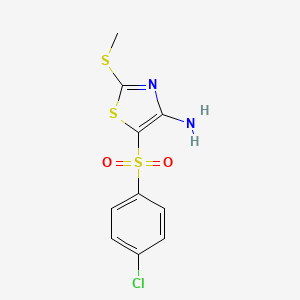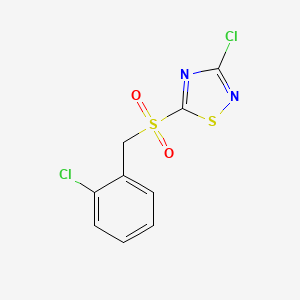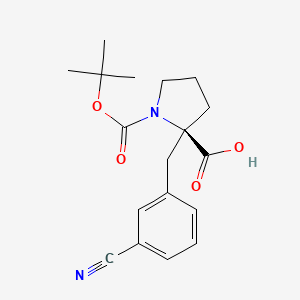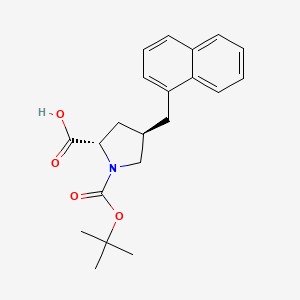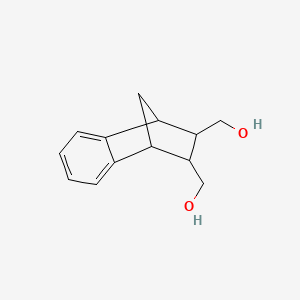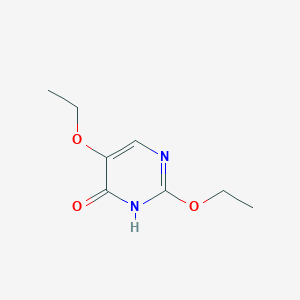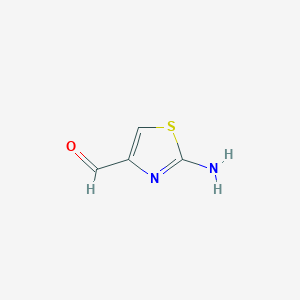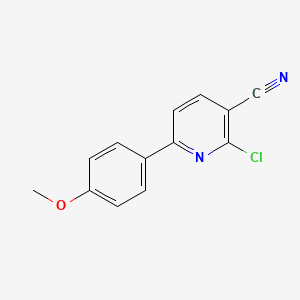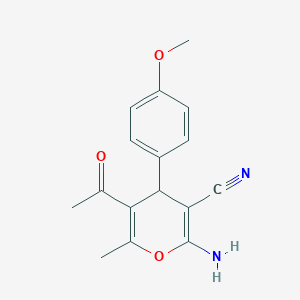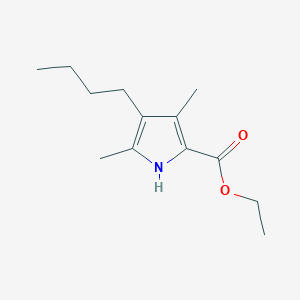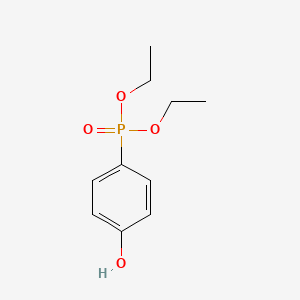![molecular formula C15H16ClNO2S B1607690 4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline CAS No. 261965-48-4](/img/structure/B1607690.png)
4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline
Descripción general
Descripción
“4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline” is a chemical compound with the molecular formula C15H16ClNO2S . It contains a benzene ring substituted with an aniline group and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:Cc1cc(c(cc1Cl)C)S(=O)(=O)Cc2ccc(cc2)N . This indicates that the compound contains a benzene ring substituted with a sulfonyl group and an aniline group .
Aplicaciones Científicas De Investigación
Fluorescent Thermometry
A study conducted by Cheng Cao et al. (2014) discusses a ratiometric fluorescent thermometer with a mega-Stokes shift, which indicates a potential application of similar chemical structures in temperature sensing. The thermometer works by activating more vibrational bands and leading to stronger twisted-intramolecular-charge-transfer (TICT) emissions upon heating, a mechanism that could be explored with chemicals including 4-chloro-2,5-dimethylphenyl derivatives for precise temperature measurements in various environments, including biochemical systems (Cao et al., 2014).
Drug-Metabolizing Enzymes Induction
The induction of hepatic microsomal drug-metabolizing enzymes by sulfur-containing metabolites of chlorinated benzenes, which include structures related to 4-chloro-2,5-dimethylphenyl compounds, has been studied by R. Kimura et al. (1983). These compounds were observed to increase the activity of aniline hydroxylase and aminopyrine N-demethylase in rat liver microsomes, suggesting their role in modifying enzyme activity related to drug metabolism (Kimura et al., 1983).
Alkylating Agent Synthesis
Research by E. Shouji et al. (1994) on the synthesis of poly(sulfonium cation) as an alkylating reagent demonstrates the chemical utility of sulfonyl and methyl groups in creating compounds that can serve as alkylating agents for various organic reactions. This has implications for synthesizing derivatives of 4-chloro-2,5-dimethylphenyl compounds for use in organic chemistry and material science (Shouji et al., 1994).
Molecular Structure Analysis
A study on the crystal structure of a related compound, 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide by B. Gowda et al. (2010), provides insights into the molecular geometry and potential intermolecular interactions of 4-chloro-2,5-dimethylphenyl derivatives. Such analysis is crucial for understanding the physical and chemical properties of these compounds, which can be applied in designing materials with specific characteristics (Gowda et al., 2010).
Copolymer Synthesis
M. T. Nguyen et al. (1994) discussed the synthesis and properties of novel water-soluble conducting polyaniline copolymers, indicating the potential of 4-chloro-2,5-dimethylphenyl derivatives in creating electrically conductive polymers. Such materials are of significant interest for their applications in electronics, sensing technologies, and as components in smart materials (Nguyen et al., 1994).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(4-chloro-2,5-dimethylphenyl)sulfonylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-8-15(11(2)7-14(10)16)20(18,19)9-12-3-5-13(17)6-4-12/h3-8H,9,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXQZBPWAITDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372494 | |
| Record name | 4-[(4-Chloro-2,5-dimethylbenzene-1-sulfonyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline | |
CAS RN |
261965-48-4 | |
| Record name | 4-[(4-Chloro-2,5-dimethylbenzene-1-sulfonyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





